molecular formula C21H24N4O3 B7153920 N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide

Cat. No.: B7153920
M. Wt: 380.4 g/mol
InChI Key: OHLMXZBEKZWHOK-UHFFFAOYSA-N
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Description

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group attached to a pyrrolidinone ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it an interesting subject for synthetic chemistry and biological studies.

Properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c22-21(28)24-11-15-6-8-18(9-7-15)20(27)23-12-17-10-19(26)25(14-17)13-16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H,23,27)(H3,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLMXZBEKZWHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidinone ring, followed by the introduction of the benzyl group and the benzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[(carbamoylamino)methyl]benzamide include other benzyl-substituted pyrrolidinones and benzamides. Examples include:

  • N-benzyl-4-aminobenzamide
  • N-(1-benzyl-3-pyrrolidinyl)-4-aminobenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for exploring new synthetic pathways and biological activities.

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